molecular formula C20H20N2O4 B11214841 4-Hydroxy-1-methyl-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide

4-Hydroxy-1-methyl-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B11214841
M. Wt: 352.4 g/mol
InChI Key: CPIMUFQBUSJUKO-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methyl-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methyl-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of functional groups at specific positions on the quinoline ring. Common reagents used in these reactions include methylating agents, oxidizing agents, and propoxyphenyl derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methyl-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions involve replacing one functional group with another, often to enhance the compound’s properties or reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction can produce more saturated analogs. Substitution reactions can introduce new functional groups, such as halogens or alkyl chains, to the quinoline ring.

Scientific Research Applications

4-Hydroxy-1-methyl-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methyl-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-Hydroxy-1-methyl-2-oxo-N-(4-propoxyphenyl)-1,2-dihydro-3-quinolinecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

4-hydroxy-1-methyl-2-oxo-N-(4-propoxyphenyl)quinoline-3-carboxamide

InChI

InChI=1S/C20H20N2O4/c1-3-12-26-14-10-8-13(9-11-14)21-19(24)17-18(23)15-6-4-5-7-16(15)22(2)20(17)25/h4-11,23H,3,12H2,1-2H3,(H,21,24)

InChI Key

CPIMUFQBUSJUKO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C)O

Origin of Product

United States

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